3-Hydroxyisoxazole-4-carboxylic acid
Overview
Description
3-Hydroxyisoxazole-4-Carboxylic Acid is an organic compound belonging to the class of isoxazoles. Isoxazoles are heterocyclic compounds characterized by a five-membered aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisoxazole-4-Carboxylic Acid typically involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali . This method allows for the production of 3-hydroxyisoxazoles in moderate to high yields . Another common method involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, and significant waste generation . These eco-friendly synthetic strategies are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisoxazole-4-Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of the labile N–O bond in the isoxazole ring allows for the cleavage and formation of various 1,3-bifunctional derivatives of carbonyl compounds .
Common Reagents and Conditions: Common reagents used in these reactions include hydroxylamine, β-keto esters, alkali, and nitrile oxides . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water .
Major Products: The major products formed from these reactions include various functionalized isoxazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
3-Hydroxyisoxazole-4-Carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxyisoxazole-4-Carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors . For instance, it has been shown to inhibit L-lactate dehydrogenase in Plasmodium falciparum, the parasite responsible for malaria . The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
- Isoxazole
- 3,5-Disubstituted Isoxazoles
- 2,1-Benzisoxazoles
Comparison: Compared to other isoxazole derivatives, 3-Hydroxyisoxazole-4-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to form stable complexes with various biological targets makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-oxo-1,2-oxazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO4/c6-3-2(4(7)8)1-9-5-3/h1H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPHBZYAQYOJND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NO1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332285 | |
Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.07 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178316-78-4 | |
Record name | 2,3-Dihydro-3-oxo-4-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178316-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-HYDROXYISOXAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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